![molecular formula C16H15FN4O2S B2805952 5-Ethyl-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol CAS No. 1226438-07-8](/img/structure/B2805952.png)
5-Ethyl-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Ethyl-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol” is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and other biologically active compounds. These include a pyrimidinol ring, a fluorophenyl group, an oxadiazole ring, and a sulfanyl (thioether) linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several distinct regions due to the different functional groups present. Techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry would typically be used to confirm the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the pyrimidinol group might undergo reactions typical of alcohols, while the fluorophenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the pyrimidinol could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antioxidant Activity
Research by George et al. (2010) involved the synthesis of derivatives related to the oxadiazolyl pyrimidinone class, where compounds were evaluated for their antioxidant properties. This study underscores the importance of oxadiazolyl pyrimidinones and their derivatives in exploring antioxidant potential, although it does not directly mention the specific compound , it highlights the relevance of the chemical class to which it belongs (George, Sabitha, Kumar, & Ravi, 2010).
Anti-inflammatory and Antimicrobial Activities
Burbulienė et al. (2004) described the synthesis of 5-[(2-disubstitutedamino-6-methyl-pyrimidin-4-yl)-sulfanylmethyl]-3H-1,3,4-oxadiazole-2-thiones and their derivatives, demonstrating significant anti-inflammatory activity in vivo, comparable to that of acetylsalicylic acid and even surpassing ibuprofen in some cases. This study showcases the potential of such compounds in developing new anti-inflammatory agents (Burbulienė, Jakubkienė, Mekuskiene, Udrenaite, Smicius, & Vainilavicius, 2004).
Antimicrobial Activity
Dey et al. (2022) focused on the synthesis of 3,4-dihydropyrimidin-2-one derivatives, which were then evaluated for their antimicrobial activity. This study contributes to the understanding of how derivatives of the chemical framework can possess significant antimicrobial properties, reinforcing the compound's relevance in the search for new antimicrobial agents (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).
Biological and Pharmacological Evaluations
Siddiqui et al. (2014) undertook the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, highlighting their potential as antibacterial agents and moderate α-chymotrypsin enzyme inhibitors. This indicates the chemical's applicability in creating compounds with targeted biological activity, particularly in antibacterial applications (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-3-12-9(2)18-16(20-15(12)22)24-8-13-19-14(21-23-13)10-4-6-11(17)7-5-10/h4-7H,3,8H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSYYEQUCOOPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate](/img/structure/B2805872.png)
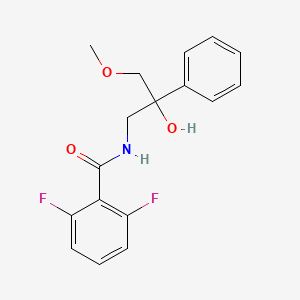

![4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2805876.png)
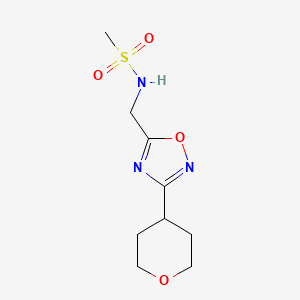
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805880.png)
![N-[1-(1-Methylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2805882.png)
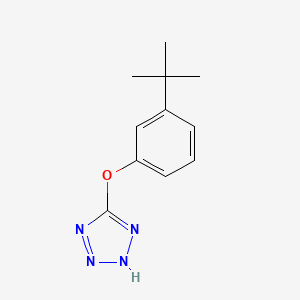

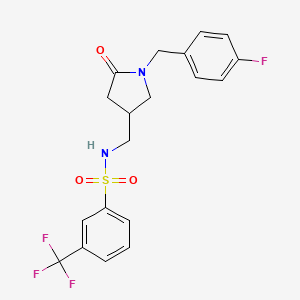
![1-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2805886.png)
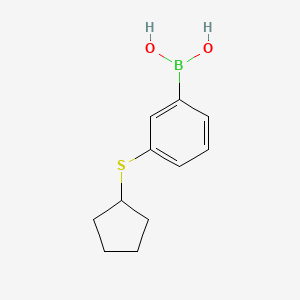
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2805892.png)